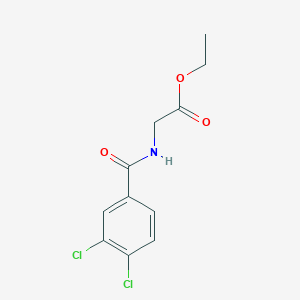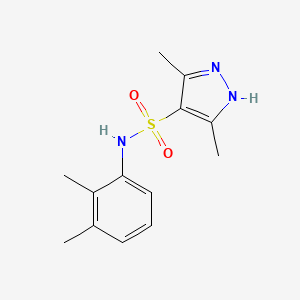![molecular formula C18H15ClN4O2 B7543674 N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, commonly known as ACPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. ACPCA is a pyrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
ACPCA has been shown to be a potent inhibitor of FAAH, with an IC50 value of 2.9 nM. It works by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
ACPCA has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential applications in the treatment of anxiety and depression. However, further studies are needed to fully understand the biochemical and physiological effects of ACPCA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ACPCA is its potency as a FAAH inhibitor, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, its potency also makes it difficult to work with, as small variations in concentration can have significant effects on its activity. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects.
Orientations Futures
There are several future directions for research on ACPCA. One area of interest is its potential applications in the treatment of pain and inflammation. Studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and its effects on behavior. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects. Overall, ACPCA is a promising compound with potential applications in drug discovery, but further research is needed to fully understand its potential.
Méthodes De Synthèse
ACPCA can be synthesized through various methods, including the reaction of 4-chlorobenzonitrile with 4-aminoacetophenone to form 4-(4-chlorophenyl)-1-(4-oxo-2-phenyl-1,3-oxazolidin-3-yl)butan-1-one, which is then reacted with hydrazine hydrate to form ACPCA. Another method involves the reaction of 4-chlorobenzonitrile with 4-acetylaniline to form 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, which is then reacted with thionyl chloride and ammonia to form ACPCA.
Applications De Recherche Scientifique
ACPCA has been studied for its potential applications in drug discovery, particularly as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12(24)21-15-4-6-16(7-5-15)22-18(25)13-10-20-23(11-13)17-8-2-14(19)3-9-17/h2-11H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYMVJNVSHDKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-N-(4-acetamidophenyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)



![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)